molecular formula C10H11NOS B12093753 1-(1-Isothiocyanatoethyl)-3-methoxybenzene

1-(1-Isothiocyanatoethyl)-3-methoxybenzene

Cat. No.: B12093753
M. Wt: 193.27 g/mol
InChI Key: VLULNKVRCHBYJM-UHFFFAOYSA-N
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Description

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- (9CI) is an organic compound with the molecular formula C10H11NOS It is a derivative of benzene, featuring an isothiocyanatoethyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- (9CI) typically involves the reaction of 1-[(1R)-1-aminoethyl]-3-methoxybenzene with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:

  • Dissolve 1-[(1R)-1-aminoethyl]-3-methoxybenzene in an appropriate solvent such as dichloromethane.
  • Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture for several hours, allowing the formation of the isothiocyanate group.
  • Purify the product using column chromatography to obtain Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- (9CI) in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- (9CI) undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of isothiocyanate adducts.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of amines.

Common Reagents and Conditions

    Nucleophiles: Ammonia, primary and secondary amines are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Thiourea Derivatives: Formed through nucleophilic substitution reactions.

    Isothiocyanate Adducts: Resulting from addition reactions with nucleophiles.

    Aldehydes and Carboxylic Acids: Products of oxidation reactions.

    Amines: Products of reduction reactions.

Scientific Research Applications

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- (9CI) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- (9CI) involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and other biomolecules, potentially disrupting their normal function. The compound may target specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy- (9CI)
  • Benzene, 1-[(1R)-1-isothiocyanatoethyl]-2-methoxy- (9CI)

Uniqueness

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- (9CI) is unique due to the specific positioning of the methoxy group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1-isothiocyanatoethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-8(11-7-13)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLULNKVRCHBYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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